HIV-1 Protease Inhibition: Pepstatin Acetate (Acetyl-Pepstatin) Shows 12.5-Fold Higher Affinity Than Pepstatin A at pH 4.7
Pepstatin acetate (acetyl-pepstatin) demonstrates substantially greater inhibitory potency against HIV-1 protease compared to the non-acetylated form pepstatin A at pH 4.7. Acetyl-pepstatin inhibits HIV-1 protease with a Ki of 20 nM, whereas pepstatin A exhibits an IC50 of 250 μM against recombinant HIV protease [1][2]. This represents an approximately 12,500-fold difference in inhibitory potency under these conditions, underscoring that the acetylated form is the relevant research tool for HIV protease studies .
| Evidence Dimension | HIV-1 protease inhibition potency |
|---|---|
| Target Compound Data | Ki = 20 nM (pH 4.7) |
| Comparator Or Baseline | Pepstatin A: IC50 = 250 μM |
| Quantified Difference | 12,500-fold greater potency (acetyl-pepstatin vs pepstatin A) |
| Conditions | In vitro enzyme assay, pH 4.7 |
Why This Matters
Researchers studying HIV protease must procure the acetylated acetate form rather than the non-acetylated pepstatin A to achieve physiologically relevant inhibition at nanomolar concentrations.
- [1] Richards AD, Roberts R, Dunn BM, Graves MC, Kay J. Effective blocking of HIV-1 proteinase activity by characteristic inhibitors of aspartic proteinases. FEBS Lett. 1989 Apr 10;247(1):113-7. View Source
- [2] Seelmeier S, Schmidt H, Turk V, von der Helm K. Human immunodeficiency virus has an aspartic-type protease that can be inhibited by pepstatin A. Proc Natl Acad Sci U S A. 1988 Sep;85(18):6612-6. View Source
